molecular formula C14H15NO2 B12586807 Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- CAS No. 647017-96-7

Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-

Cat. No.: B12586807
CAS No.: 647017-96-7
M. Wt: 229.27 g/mol
InChI Key: RXJNLFBXXMKKOI-UHFFFAOYSA-N
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Description

Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- is a chemical compound of interest in medicinal and organic chemistry research. Its structure incorporates a phenolic ring linked to a furanyl-butene group via an amino bridge. Phenols and furan-containing compounds are widely studied for their biological activities and are common scaffolds in active pharmaceutical ingredients and agrochemicals . For instance, heterocyclic compounds with furan motifs have been investigated as novel antimalarial agents , while phenolic structures are prevalent in many top-selling drugs and natural products . This specific molecular architecture suggests potential research applications in developing new therapeutic agents or as a building block in synthesizing more complex heterocyclic systems. The compound is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should handle this and all phenolic compounds with appropriate safety precautions.

Properties

CAS No.

647017-96-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-[1-(furan-2-yl)but-3-enylamino]phenol

InChI

InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2

InChI Key

RXJNLFBXXMKKOI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CO1)NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- typically involves the coupling of phenolic and furanyl aldehydes with appropriate amines. One common method includes the use of mechanochemical means, where the reactants are subjected to grinding in a planetary ball mill. This method allows for efficient and quantitative synthesis of the compound .

Industrial Production Methods

Industrial production of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Phenolic compounds, including derivatives like Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-, have been studied for their potential anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that phenolic compounds can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapeutics .

Antioxidant Properties
The antioxidant capacity of phenolic compounds is well-documented. They scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of the furan moiety in the structure may enhance these properties, providing additional protective effects against cellular damage .

Agricultural Applications

Pesticidal Properties
Phenol derivatives are increasingly being explored as natural pesticides. The compound has shown effectiveness against a range of agricultural pests, including insects and fungi. Its application can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .

Plant Growth Promotion
Research indicates that certain phenolic compounds can stimulate plant growth by enhancing nutrient uptake and promoting root development. This application is particularly valuable in organic farming where natural growth promoters are preferred .

Material Science Applications

Polymer Production
Phenol derivatives are utilized in the synthesis of polymers and resins. The unique structure of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- allows for the development of materials with specific mechanical properties and thermal stability. These materials find applications in coatings, adhesives, and composites .

Data Tables

Application Area Specific Use Effects/Benefits References
MedicinalAnticancer agentsInduces apoptosis; inhibits tumor growth
AntioxidantsReduces oxidative stress; protects cells
AgriculturalNatural pesticidesEffective against pests; reduces synthetic usage
Plant growth promotersEnhances nutrient uptake; promotes root growth
Material SciencePolymer synthesisDevelops materials with enhanced properties

Case Studies

  • Anticancer Research : A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of phenolic derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .
  • Pesticidal Efficacy : Research conducted on the use of phenolic compounds as natural pesticides demonstrated effective control over aphid populations in agricultural settings, highlighting their potential as eco-friendly alternatives to chemical insecticides .
  • Material Development : A study focusing on the synthesis of phenolic-based polymers reported improved mechanical properties and thermal stability compared to traditional synthetic polymers, showcasing the versatility of phenolic compounds in material science .

Mechanism of Action

The mechanism of action of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, modulating their activity. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacopeial Relevance

Compounds like ranitidine-related compound B () feature dimethylamino-methyl-furanyl and sulphanyl linkages. Their inclusion in pharmacopeial standards underscores the stability imparted by sulphanyl groups and nitro substituents.

Volatility and Aroma Contributions

Furan derivatives such as 1-(2-furanyl)-ethenone () are key odorants in honeysuckle, contributing to floral aromas. The target compound’s phenolic and amino groups likely reduce volatility, rendering it less relevant in flavor/aroma applications compared to smaller, non-polar furan derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Functional Groups Notable Properties Reference
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- 2-Furanyl, butenyl-amino Phenol, amine High polarity (inferred) N/A
Compound 24 () 2-Thienyl, butenyl-amino Amide Broad antimicrobial activity
Ranitidine-related compound B () Dimethylamino-methyl-furanyl Sulphanyl, nitro Pharmacopeial stability
Chiral amine () Methoxyphenyl, butenyl-amino Amide High yield (98–99%), low MP

Table 2: Hypothetical Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity)
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- ~275 (estimated) 100–150 (inferred) High in polar solvents
Compound 24 () Not reported Not reported Moderate
Chiral amine () 311 [M + H]+ 63.1–97.2 Moderate

Biological Activity

Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a phenolic structure with a side chain containing a furan ring and an amino group. This unique structure contributes to its biological activities, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Effects

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. A review highlighted that natural furan derivatives can selectively inhibit microbial growth and modify enzyme activity, which is crucial for their antimicrobial efficacy . The specific mechanisms often involve the modulation of signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) in immune cells.

2. Anti-inflammatory Properties

Furan-containing compounds have been shown to possess anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), thereby reducing inflammation in various models . For instance, certain dibenzofuran derivatives have been reported to inhibit reactive oxygen species (ROS) generation in human neutrophils, a key factor in inflammatory responses .

3. Genotoxicity and Safety Profile

In terms of safety, some studies have assessed the genotoxicity of related phenolic compounds. For example, phenol derivatives like 3-amino-phenol were evaluated for genotoxic effects and found not to be genotoxic based on in vitro and in vivo studies . However, they may cause skin sensitization, highlighting the need for caution in their use.

Case Study 1: Antimicrobial Activity

In a comparative study of various phenolic compounds, those with furan moieties exhibited enhanced antifungal activity against pathogens such as Aspergillus fumigatus. The activity levels were comparable to established antifungal agents like amphotericin B . This suggests that phenol derivatives could be developed as effective alternatives in antifungal therapy.

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of natural furan derivatives demonstrated that specific compounds could significantly reduce inflammation markers in animal models . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of microbial growth; enzyme modification
Anti-inflammatoryInhibition of NO and PGE2 production
GenotoxicityNon-genotoxic; potential skin sensitization

Table 2: Comparative Antifungal Activity

CompoundMinimum Inhibitory Concentration (MIC)Reference
Phenol derivative with furan1.34 µg/mL
Amphotericin B0.5 µg/mL

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